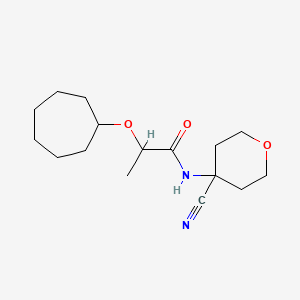

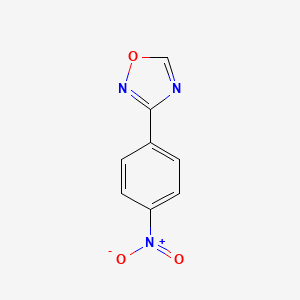

N-(4-Cyanooxan-4-yl)-2-cycloheptyloxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a versatile reagent in organic chemistry widely used for the preparation of carbamate-protected amines and peptides. It has a molecular weight of 226.28 .

Synthesis Analysis

The synthesis of a similar compound, “tert-butyl N-(4-cyanooxan-4-yl)carbamate”, involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is represented by the formula C11H18N2O3 .Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(4-cyanooxan-4-yl)carbamate” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical form of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder . It has a molecular weight of 226.28 .Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

Cyanamide is effective in inhibiting aldehyde dehydrogenase in the liver, suggesting potential therapeutic applications in treating conditions related to alcohol metabolism (Deitrich, Troxell, & Worth, 1976).

Analytical Profiles of Psychoactive Compounds

Research chemicals with arylcyclohexylamine structures, similar in complexity to the target compound, were characterized, providing a basis for analytical techniques in drug discovery and toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Reactivity of N-Allenyl Cyanamides

A study on N-Allenyl cyanamides explored novel synthetic routes and reactivity, which could be relevant for the synthesis of related cyanamide compounds, demonstrating potential in diverse chemical transformations (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Novel Hybrid Anticonvulsants

Research on new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide showcases the pharmaceutical applications of complex cyanamide derivatives in developing new medications (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).

Cyanation of Heteroarenes via C-H Functionalization

A process using N,N-dimethylformamide for the cyanation of indoles and benzofurans represents an alternative method for synthesizing aryl nitriles, which could be relevant for manipulating the cyanamide functional group in complex organic molecules (Ding & Jiao, 2011).

Safety and Hazards

The safety information for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-cycloheptyloxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-13(21-14-6-4-2-3-5-7-14)15(19)18-16(12-17)8-10-20-11-9-16/h13-14H,2-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZUUBKDWZHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCOCC1)C#N)OC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

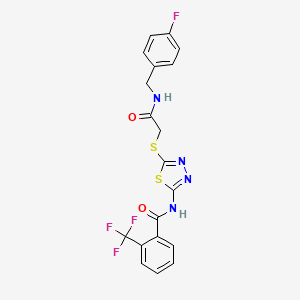

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)

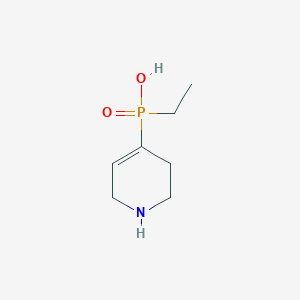

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2607544.png)

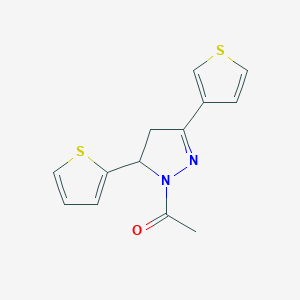

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2607551.png)

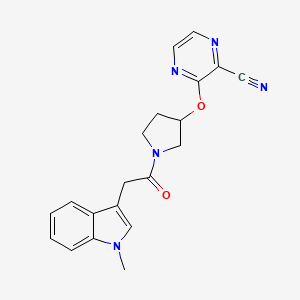

![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)

![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)